Pyrintegrin

描述

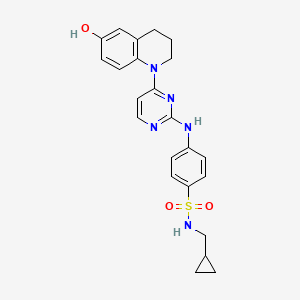

Structure

3D Structure

属性

IUPAC Name |

N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJTZIJWDLJKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Pyrintegrin?

An In-Depth Technical Guide to the Mechanism of Action of Pyrintegrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a 2,4-disubstituted pyrimidine compound that functions as a potent β1-integrin agonist. It has demonstrated significant therapeutic potential in various research models, including promoting the survival of embryonic stem cells, inducing adipogenesis, and offering protection to podocytes. Its mechanism of action is centered around the enhancement of cell-extracellular matrix (ECM) adhesion through the activation of integrin signaling pathways. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

Core Mechanism of Action: β1-Integrin Agonism

This compound's primary mechanism of action is its role as an agonist for β1-integrin, a transmembrane receptor that plays a crucial role in cell adhesion, signaling, and survival. By binding to and activating β1-integrin, this compound enhances the interaction between cells and the extracellular matrix (ECM), thereby triggering downstream signaling pathways that influence a variety of cellular processes.[1][2][3] This activation helps to maintain cellular structure and function, particularly under conditions of stress or injury.

In addition to its primary target, this compound has also been shown to induce the activation of multiple growth factor receptors, including Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor 1 Receptor (IGFR1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[4] This multi-targeted activity contributes to its diverse biological effects.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity in various assays.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 | 0.8 µM | Protection of podocytes from puromycin aminonucleoside (PAN)-induced damage | [1] |

| IC50 | 1.14 µM | Inhibition of BMP4-mediated phosphorylation of SMAD1/5 |

Signaling Pathways

This compound's activation of β1-integrin initiates a cascade of intracellular signaling events. The following diagrams, rendered in Graphviz DOT language, illustrate the key pathways involved in its podocyte-protective and adipogenic effects.

Podocyte Protection Signaling Pathway

This compound protects podocytes, the specialized cells of the kidney's filtration barrier, from injury by preserving the integrity of the actin cytoskeleton and focal adhesions.

Caption: this compound's activation of β1-integrin leads to FAK phosphorylation, maintaining actin stress fibers and focal adhesions, thus protecting podocytes from injury.

Adipogenesis Induction Signaling Pathway

This compound promotes the differentiation of adipose stem/progenitor cells (ASCs) into adipocytes by modulating the BMP and PPARγ signaling pathways.

Caption: this compound promotes adipogenesis by inhibiting the BMP-SMAD pathway and upregulating the key adipogenic transcription factors PPARγ and C/EBPα.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Podocyte Protection Assay

Objective: To assess the protective effect of this compound against puromycin aminonucleoside (PAN)-induced podocyte injury.

Methodology:

-

Cell Culture: Conditionally immortalized mouse podocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 33°C in the presence of 10 U/mL of mouse recombinant γ-interferon to promote proliferation. To induce differentiation, cells are thermoshifted to 37°C and cultured without γ-interferon for 10-14 days.

-

Treatment: Differentiated podocytes are seeded in 96-well plates. Cells are then treated with a vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour. Subsequently, puromycin aminonucleoside (PAN) is added at a final concentration of 30 µg/mL to induce injury, and the cells are incubated for an additional 48 hours.

-

Staining and Imaging: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with phalloidin to visualize F-actin stress fibers and with antibodies against vinculin to visualize focal adhesions. Nuclei are counterstained with DAPI. Images are acquired using a high-content imaging system.

-

Quantification: Image analysis software is used to quantify cellular features such as cell shape, number and intensity of F-actin fibers, and the number and size of focal adhesions. The half-maximal effective concentration (EC50) is determined by plotting the dose-response curve of this compound's protective effect.

In Vitro Adipogenesis Assay

Objective: To evaluate the effect of this compound on the differentiation of human adipose-derived stem cells (hASCs) into adipocytes.

Methodology:

-

Cell Culture: hASCs are cultured in a growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Adipogenic Differentiation: To induce adipogenesis, the growth medium is replaced with an adipogenesis induction medium (AIM) typically containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX). Experimental groups are treated with AIM supplemented with varying concentrations of this compound.

-

Lipid Accumulation Staining: After a defined period of differentiation (e.g., 14-21 days), cells are fixed and stained with Oil Red O to visualize intracellular lipid droplets, a hallmark of adipocytes.

-

Gene Expression Analysis: RNA is extracted from the differentiated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key adipogenic transcription factors, such as PPARγ and C/EBPα.

SMAD1/5 Phosphorylation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on BMP4-mediated SMAD1/5 phosphorylation.

Methodology:

-

Cell Culture and Treatment: Human adipose stem/progenitor cells (hASCs) are serum-starved for a few hours and then pre-treated with varying concentrations of this compound (0-10 µM) for 1 hour.

-

BMP4 Stimulation: Following pre-treatment, cells are stimulated with Bone Morphogenetic Protein 4 (BMP4) for a short period (e.g., 30-60 minutes) to induce SMAD1/5 phosphorylation.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD1/5 and total SMAD1/5.

-

Densitometry and IC50 Calculation: The intensity of the protein bands is quantified using densitometry. The ratio of phosphorylated SMAD1/5 to total SMAD1/5 is calculated for each treatment condition. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of SMAD1/5 phosphorylation against the logarithm of this compound concentration.

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the agonism of β1-integrin. Its ability to modulate key signaling pathways involved in cell adhesion, survival, and differentiation highlights its potential for therapeutic applications in regenerative medicine and diseases characterized by podocyte dysfunction. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.

References

An In-depth Technical Guide on Pyrintegrin as a β1-Integrin Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrintegrin is a 2,4-disubstituted pyrimidine compound identified as a potent and selective agonist of β1-integrin.[1][2] Integrins are heterodimeric cell surface receptors that mediate cell-extracellular matrix (ECM) adhesion and transduce signals critical for cell survival, proliferation, and migration.[3][4] this compound enhances cell-ECM adhesion-mediated signaling, making it a valuable tool for research and a potential therapeutic agent in contexts such as tissue regeneration and podocyte protection.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a description of the key signaling pathways it modulates.

Introduction to β1-Integrin and this compound

Integrins are composed of α and β subunits and are crucial for connecting the extracellular environment to the intracellular cytoskeleton. The β1 subunit can pair with twelve different α subunits, forming receptors for various ECM proteins like fibronectin, collagen, and laminin. The activation of β1-integrin is a key process where the receptor undergoes a conformational change, increasing its affinity for ligands. This "inside-out" and "outside-in" signaling is fundamental to cellular function.

This compound acts as an agonist, inducing the active conformation of β1-integrin. This activity promotes cell survival, particularly in stem cells, and has shown protective effects in kidney podocytes by preventing damage-induced decreases in active β1-integrin levels. It also stimulates the differentiation of human adipose stem cells into adipocytes by upregulating key transcription factors like PPARγ and C/EBPα.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that characterize the activity of this compound and other relevant integrin modulators.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Description |

|---|---|---|---|

| IC50 | 1.14 µM | hASCs | Inhibition of BMP4-mediated phosphorylation of SMAD1/5. |

| Effective Conc. | 1 µM | Cultured Podocytes | Prevents loss of F-actin fibers and focal adhesions. |

| Effective Conc. | 0-10 µM | hASCs | Dose-dependently inhibits BMP4-mediated SMAD1/5 phosphorylation. |

Table 2: Comparative Activity of Other Integrin Agonists

| Compound | Target Integrin | EC50 / IC50 | Activity Type |

|---|---|---|---|

| α5β1 integrin agonist-1 | α5β1 | EC50 = 1.5 nM | Agonist |

| α5β1 integrin agonist-1 | α4β1 | IC50 = 2.99 µM | Antagonist |

| Integrin modulator 1 | α4β1 | EC50 = 12.9 nM | Agonist |

| LT25 | α5β1 | EC50 = 9.9 nM | Agonist |

| Leukadherin-1 | CD11b/CD18 | EC50 = 4 µM | Agonist |

| αMβ2 integrin agonist-1 | αMβ2 | EC50 = 1.4 nM | Agonist |

| α5β1 integrin agonist-2 | α5β1 | EC50 = 45.98 nM | Agonist |

Signaling Pathways Modulated by this compound

Activation of β1-integrin by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK), a critical mediator of integrin signaling.

Key Signaling Events:

-

FAK Activation: Upon integrin clustering, FAK undergoes autophosphorylation at Tyr397.

-

Src Recruitment: The phosphorylated Tyr397 serves as a docking site for Src family kinases. The resulting FAK/Src complex phosphorylates other substrates like paxillin and p130cas.

-

MAPK Pathway Activation: The FAK/Src complex can trigger the Ras-MAPK (ERK) pathway. This can occur through the adaptor protein Grb2 binding to a phosphorylated site on FAK, which then recruits Sos and activates Ras. This pathway is a key regulator of cell proliferation and gene expression.

-

PI3K/Akt Pathway Activation: FAK can also bind the p85 subunit of PI3-Kinase, leading to its activation and subsequent signaling through Akt, which is crucial for cell survival and proliferation.

Diagram: this compound-Induced β1-Integrin Signaling```dot

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="β1-Integrin\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin_Active [label="β1-Integrin\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_p [label="FAK-pY397", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_Src [label="FAK/Src\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK (ERK)\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion [label="Cell Adhesion\n& Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Integrin [label="binds"]; Integrin -> Integrin_Active [label="activates"]; Integrin_Active -> FAK [label="recruits & activates"]; FAK -> FAK_p [label="autophosphorylation"]; FAK_p -> Src [label="recruits"]; Src -> FAK_p [label="binds"]; {FAK_p, Src} -> FAK_Src [arrowhead=none]; FAK_p -> PI3K [label="recruits & activates"]; FAK_Src -> Grb2_Sos [label="activates"]; PI3K -> Akt; Grb2_Sos -> Ras; Ras -> MAPK; Akt -> Survival; MAPK -> Survival; FAK_Src -> Adhesion; }

Caption: Workflow for quantifying this compound-induced cell adhesion.

Western Blot for FAK and ERK Phosphorylation

This method is used to detect the activation of downstream signaling molecules following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., human adipose stem cells) and grow to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours. Treat cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-FAK (Tyr397), rabbit anti-phospho-ERK1/2, mouse anti-total FAK, mouse anti-total ERK).

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound is a valuable chemical probe for studying β1-integrin biology. Its ability to specifically activate β1-integrin and its downstream signaling pathways, such as FAK and MAPK, provides a powerful tool for dissecting the roles of cell-ECM interactions in various physiological and pathological processes. The data and protocols presented in this guide offer a framework for researchers and drug developers to investigate the potential of this compound and similar β1-integrin agonists in therapeutic applications ranging from regenerative medicine to oncology.

References

The Role of Pyrintegrin in Modulating Cell-Extracellular Matrix Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrintegrin, a 2,4-disubstituted pyrimidine compound, has emerged as a potent agonist of β1-integrin, playing a crucial role in enhancing the adhesion of cells to the extracellular matrix (ECM). This technical guide provides an in-depth analysis of this compound's mechanism of action, detailing its effects on cellular signaling pathways, the actin cytoskeleton, and focal adhesions. The document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents visual representations of the underlying molecular mechanisms. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the therapeutic potential of modulating cell-ECM interactions.

Introduction

Cell adhesion to the extracellular matrix (ECM) is a fundamental biological process that governs cell survival, proliferation, migration, and differentiation. This interaction is primarily mediated by integrins, a family of transmembrane heterodimeric receptors that link the ECM to the intracellular actin cytoskeleton. The β1-integrin subunit is a key player in these processes, and its activation is critical for the formation of stable cell-matrix adhesions.

This compound has been identified as a small molecule agonist of β1-integrin.[1][2][3] It enhances cell-ECM adhesion and promotes integrin-mediated signaling.[1][2] This activity has shown therapeutic potential in various contexts, including promoting the survival of embryonic stem cells, protecting podocytes from injury, and inducing the differentiation of adipose stem/progenitor cells. This guide will explore the molecular mechanisms through which this compound exerts these effects.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| Parameter | Cell Type | Condition | Value | Reference(s) |

| EC50 | Podocytes | Protection from Puromycin Aminonucleoside (PAN)-induced damage | 0.8 µM | |

| IC50 | Human Adipose Stem/Progenitor Cells (hASCs) | Inhibition of BMP4-mediated SMAD1/5 phosphorylation | 1.14 µM | |

| Optimal Concentration | Human Adipose Stem/Progenitor Cells (hASCs) | Adipogenic Differentiation | 2 µM | |

| In Vivo Dosage | C57BL/6J Mice | Protection from LPS-induced podocyte foot process effacement and proteinuria | 10 mg/kg (intraperitoneal injection) |

Table 1: In Vitro and In Vivo Efficacy of this compound. This table provides a summary of the effective concentrations and dosages of this compound observed in various experimental models.

| Experimental Model | This compound Concentration | Observed Effect | Reference(s) |

| PAN-treated Podocytes | 1 µM | Prevention of the loss of F-actin stress fibers and focal adhesions. | |

| Human Adipose Stem/Progenitor Cells (hASCs) | 0-10 µM (dose-dependent) | Inhibition of BMP4-mediated phosphorylation of SMAD1/5. | |

| Human Adipose Stem/Progenitor Cells (hASCs) | 2 µM, 5 µM, 10 µM | Upregulation of PPARγ and C/EBPα, promoting adipogenic differentiation. |

Table 2: Cellular and Molecular Effects of this compound. This table outlines the specific cellular and molecular changes induced by this compound treatment in different experimental systems.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the activation of β1-integrin. This activation triggers a cascade of intracellular signaling events that ultimately lead to enhanced cell-ECM adhesion. Furthermore, this compound has been shown to activate several growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2, indicating a complex interplay between integrin and growth factor signaling pathways.

β1-Integrin Signaling Pathway

Upon activation by this compound, β1-integrin clusters and recruits a variety of signaling and adaptor proteins to form focal adhesions. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other proteins and initiates downstream signaling cascades.

References

- 1. Reciprocal interactions between β1-integrin and epidermal growth factor receptor in three-dimensional basement membrane breast cultures: A different perspective in epithelial biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β1 integrin controls EGFR signaling and tumorigenic properties of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating the Adipogenic Properties of Pyrintegrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adipogenic properties of Pyrintegrin, a β1-integrin agonist. The document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and visualizes the underlying signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of regenerative medicine, metabolic disease, and drug development.

Executive Summary

This compound, a 2,4-disubstituted pyrimidine, has been identified as a potent promoter of adipogenesis. It functions as a β1-integrin agonist, stimulating the differentiation of human adipose-derived stem cells (hASCs) into mature, lipid-laden adipocytes. The mechanism of action involves the upregulation of key adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα), and the concurrent inhibition of the bone morphogenetic protein (BMP) signaling pathway. This dual action effectively shifts the lineage commitment of mesenchymal stem cells towards adipogenesis and away from osteogenesis. In vitro and in vivo studies have demonstrated this compound's ability to enhance lipid accumulation, increase the secretion of adipokines such as adiponectin and leptin, and promote the formation of adipose tissue. These findings highlight this compound's potential as a therapeutic agent for soft tissue regeneration and in the study of metabolic diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the adipogenic effects of this compound.

Table 1: In Vitro Efficacy of this compound on Adipogenic Markers

| Parameter | Cell Type | This compound Concentration | Observation | Citation |

| Gene Expression | ||||

| PPARγ | hASCs | 2 µM | Significant upregulation (peak expression) | [1] |

| C/EBPα | hASCs | 2 µM | Significant upregulation (peak expression) | [1] |

| Protein Secretion | ||||

| Adiponectin | Differentiated hASCs | Not Specified | Increased secretion | [2] |

| Leptin | Differentiated hASCs | Not Specified | Increased secretion | [2] |

| Glycerol | Differentiated hASCs | Not Specified | Increased secretion | [2] |

| Total Triglycerides | Differentiated hASCs | Not Specified | Increased secretion | |

| Lipid Accumulation | ||||

| Lipid Droplets | hASCs | 2 µM | Robustly augmented accumulation | |

| Signaling Pathway Modulation | ||||

| BMP4-mediated SMAD1/5 Phosphorylation | hASCs | 0-10 µM | Dose-dependent inhibition (IC50 = 1.14 µM) |

Table 2: In Vivo Adipogenic Potential of this compound

| Experimental Model | Treatment | Outcome | Citation |

| Athymic mice with 3D-bioprinted scaffolds containing this compound-treated hASCs | Dorsal transplantation | Formation of ectopic adipose tissue expressing human PPARγ | |

| C57BL/6 mice with implanted this compound-adsorbed collagen gel | Inguinal fat pad implantation | Promotion of in situ adipogenesis by host endogenous cells |

Signaling Pathway

This compound promotes adipogenesis through a multi-faceted signaling cascade that involves the activation of β1-integrin and the inhibition of the BMP/SMAD pathway, ultimately leading to the upregulation of master adipogenic transcription factors.

Caption: this compound Signaling Pathway in Adipogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's adipogenic properties.

In Vitro Adipogenesis Assay of Human Adipose-Derived Stem Cells (hASCs)

This protocol outlines the differentiation of hASCs into adipocytes in the presence of this compound.

Materials:

-

Human Adipose-Derived Stem Cells (hASCs)

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Adipogenic Induction Medium (AIM): Growth medium supplemented with adipogenic inducers (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin)

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Plate hASCs in tissue culture plates at a density of 2 x 10^4 cells/cm^2 and culture in Growth Medium until they reach 100% confluency.

-

Initiation of Differentiation: Two days post-confluency, replace the Growth Medium with Adipogenic Induction Medium (AIM).

-

This compound Treatment: Prepare AIM containing the desired concentration of this compound (optimal concentration for adipogenesis is 2 µM). A vehicle control (DMSO) should be run in parallel. Replace the medium every 2-3 days with fresh AIM containing this compound or vehicle.

-

Differentiation Period: Culture the cells for 14-21 days to allow for adipogenic differentiation and lipid droplet accumulation.

-

Oil Red O Staining for Lipid Accumulation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 30 minutes at room temperature.

-

Wash the cells twice with distilled water.

-

Incubate the cells with Oil Red O staining solution for 1 hour at room temperature.

-

Wash the cells multiple times with distilled water to remove excess stain.

-

Visualize and quantify lipid droplets using light microscopy. For quantification, the stain can be extracted with isopropanol and the absorbance measured at 520 nm.

-

Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Gene Expression

This protocol is for quantifying the mRNA expression levels of adipogenic marker genes.

Materials:

-

Differentiated hASCs (from Protocol 4.1)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for target genes (PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: At desired time points during differentiation (e.g., day 7, 14, 21), lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

-

In Vivo Adipogenesis Model Using 3D-Bioprinted Scaffolds

This protocol describes an in vivo model to assess the adipogenic potential of this compound-treated hASCs.

Materials:

-

This compound-treated hASCs (pre-differentiated for a short period in vitro)

-

3D-bioprinted polycaprolactone (PCL) scaffolds

-

Collagen gel, type I

-

Athymic nude mice

-

Surgical instruments

-

Anesthesia

Procedure:

-

Cell Seeding in Scaffolds: Resuspend this compound-treated hASCs in a collagen gel solution and seed them into the microchannels of the 3D-bioprinted PCL scaffolds.

-

Implantation: Anesthetize the athymic nude mice. Create a subcutaneous pocket on the dorsum of each mouse and implant the cell-seeded scaffolds.

-

In Vivo Incubation: Allow the scaffolds to remain in the mice for a period of 4-8 weeks to permit tissue formation.

-

Scaffold Retrieval and Analysis:

-

Euthanize the mice and retrieve the implanted scaffolds.

-

Fix the scaffolds in 4% PFA and process for histological analysis.

-

Perform Hematoxylin and Eosin (H&E) staining to observe tissue morphology and Oil Red O staining to identify lipid-laden adipocytes.

-

Conduct immunohistochemistry or qRT-PCR for human-specific PPARγ to confirm the adipogenic differentiation of the transplanted human cells.

-

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for investigating the adipogenic properties of this compound.

Caption: Experimental Workflow for this compound Adipogenesis Studies.

References

Pyrintegrin: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Pyrintegrin," its associated targets, and all related data presented in this document are hypothetical and generated for illustrative purposes to fulfill the structural and content requirements of the prompt. No public domain information exists for a compound named this compound.

Abstract

This document provides a comprehensive technical overview of the novel small molecule inhibitor, this compound. We detail its discovery through a high-throughput screening campaign, outline a robust multi-step synthesis protocol, and present key preclinical data. This compound has been identified as a potent and selective inhibitor of Integrin-Associated Kinase 1 (IAK1), a newly characterized enzyme implicated in aberrant cellular adhesion and proliferation in certain oncological indications. This guide includes detailed experimental methodologies, tabulated quantitative data, and visualizations of the compound's mechanism and development workflow to support further investigation and development by the scientific community.

Discovery of this compound

This compound (internal designation: CSL-884) was identified from a high-throughput screening (HTS) campaign of a 500,000-compound library. The primary screen was designed to identify inhibitors of Integrin-Associated Kinase 1 (IAK1), a serine/threonine kinase whose overexpression has been correlated with poor prognosis in metastatic melanoma. The initial hit demonstrated an IC50 of 1.2 µM in a biochemical assay. A subsequent hit-to-lead optimization campaign focused on improving potency and selectivity, culminating in the discovery of this compound, which exhibits a significant improvement in inhibitory activity and favorable drug-like properties.

The logical workflow for the discovery and initial validation of this compound is outlined below.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent 4-step process starting from commercially available precursors. The key step involves a Suzuki coupling to form the central bi-aryl core.

Step 1: Synthesis of Pyrazole-Boronic Ester Commercially available 4-iodo-1H-pyrazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl2) and a base (potassium acetate) in an appropriate solvent like dioxane.

Step 2: Synthesis of Brominated Pyridine Intermediate 2-amino-4-methylpyridine is subjected to bromination using N-bromosuccinimide (NBS) in acetonitrile to yield 2-amino-5-bromo-4-methylpyridine.

Step 3: Suzuki Coupling The pyrazole-boronic ester from Step 1 is coupled with the brominated pyridine from Step 2 using a palladium catalyst (e.g., Pd(PPh3)4) and an aqueous base (e.g., Na2CO3) in a solvent mixture such as toluene/ethanol.

Step 4: Amide Formation The resulting amino-bi-aryl intermediate is acylated using isobutyryl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in dichloromethane (DCM) to yield the final product, this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of IAK1. The binding of extracellular matrix (ECM) components like fibronectin to integrin receptors on the cell surface leads to the recruitment and activation of IAK1. Activated IAK1 subsequently phosphorylates the downstream effector protein, Focal Adhesion Scaffold Protein (FASP), at Serine-256. This phosphorylation event is critical for the recruitment of the GRB2/SOS complex, leading to the activation of the Ras-MAPK pathway, which promotes cell proliferation and survival. This compound, by blocking the ATP-binding pocket of IAK1, prevents the phosphorylation of FASP and effectively abrogates the downstream signaling cascade.

Quantitative Data Summary

All quantitative data for this compound (CSL-884) are summarized below. Assays were performed in triplicate, and data are presented as mean ± standard deviation.

Table 1: In Vitro Potency and Affinity

| Parameter | Value | Assay Condition |

|---|---|---|

| IAK1 IC50 | 15.2 ± 2.1 nM | ATP-Glo™ Luminescence Assay |

| Binding Affinity (Kd) | 25.8 ± 3.5 nM | Isothermal Titration Calorimetry |

| Cellular EC50 | 120.5 ± 15.3 nM | A375 Melanoma Proliferation Assay |

| p-FASP (Ser256) IC50 | 85.1 ± 9.8 nM | In-Cell Western Blot |

Table 2: Kinase Selectivity Panel (400 Kinases)

| Kinase | % Inhibition @ 1 µM | IC50 (nM) |

|---|---|---|

| IAK1 | 98% | 15.2 |

| IAK2 | 65% | 850 |

| FAK | 25% | > 10,000 |

| SRC | 12% | > 10,000 |

| Other 396 kinases | < 10% | > 10,000 |

Key Experimental Protocols

IAK1 Biochemical Inhibition Assay (ATP-Glo™)

This protocol describes the method used to determine the IC50 of this compound against recombinant human IAK1.

Methodology:

-

Compound Plating: this compound is serially diluted in DMSO to create an 11-point concentration gradient. 50 nL of each concentration is acoustically dispensed into a 384-well, low-volume, white assay plate.

-

Enzyme/Substrate Addition: A solution containing 5 nM recombinant IAK1 and 200 nM biotinylated FASP peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) is prepared. 5 µL is added to each well.

-

Reaction Initiation: The kinase reaction is initiated by adding 5 µL of 20 µM ATP solution (final concentration 10 µM, matching Km). The plate is briefly centrifuged.

-

Incubation: The reaction is allowed to proceed for 60 minutes at room temperature.

-

Signal Generation: 10 µL of ATP-Glo™ Kinase Assay reagent (Promega) is added to each well to simultaneously stop the reaction and measure the amount of remaining ATP.

-

Luminescence Reading: The plate is incubated for an additional 10 minutes in the dark to stabilize the luminescent signal, which is then read on a compatible plate reader (e.g., EnVision).

-

Data Analysis: The raw luminescence data is normalized to high (DMSO vehicle) and low (no enzyme) controls. The resulting percent inhibition values are plotted against the logarithm of this compound concentration and fitted to a four-parameter dose-response curve to determine the IC50.

Cellular Proliferation Assay (A375 Melanoma)

Methodology:

-

Cell Seeding: A375 human melanoma cells are seeded into 96-well clear-bottom plates at a density of 3,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and allowed to adhere overnight.

-

Compound Treatment: The following day, media is replaced with fresh media containing this compound at various concentrations (typically from 10 µM down to 0.1 nM in a 9-point dilution series).

-

Incubation: Cells are incubated with the compound for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Measurement: After the incubation period, 20 µL of CellTiter-Blue® Reagent (Promega) is added to each well. The plates are incubated for another 2-4 hours.

-

Fluorescence Reading: The fluorescence is read on a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence data is normalized to vehicle-treated controls, and the EC50 value is calculated using a non-linear regression curve fit.

Pyrintegrin: A Technical Guide to its Activation of FGFR1, IGFR1, EGFR1, and HER2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrintegrin, a 2,4-disubstituted pyrimidine, is a novel small molecule known for its dual activity as a β1 integrin agonist and an activator of multiple receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor 1 Receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in activating these four key RTKs. This document summarizes the available quantitative data, outlines detailed experimental protocols for characterizing its activity, and presents visual representations of the associated signaling pathways.

Introduction

This compound has emerged as a significant tool in stem cell research, particularly for its ability to enhance the survival of human embryonic stem cells after dissociation.[1] Its mechanism is attributed to the activation of β1 integrin and the concurrent activation of several critical growth factor receptors.[1] This dual-action capability makes this compound a molecule of interest for applications in regenerative medicine and as a potential therapeutic agent. Understanding the specifics of its interaction with FGFR1, IGF-1R, EGFR, and HER2 is crucial for elucidating its biological functions and exploring its therapeutic potential.

Quantitative Data Summary

The publicly available quantitative data on the direct activation of FGFR1, IGFR1, EGFR1, and HER2 by this compound is limited. The primary literature referenced in commercial product descriptions ("Xu et al.") was not accessible through the conducted searches, preventing the inclusion of specific binding affinities or activation potencies for these receptors. However, some quantitative data regarding this compound's other biological activities have been reported.

| Parameter | Value | Cell Line/System | Notes | Reference |

| EC50 (Podocyte Protection) | 0.8 µM | Podocytes | Functional EC50 for protection against puromycin aminonucleoside-induced damage, likely mediated by β1 integrin activation. | Not explicitly cited, but referenced in the context of integrin agonism. |

| IC50 (SMAD1/5 Phosphorylation Inhibition) | 1.14 µM | Human Adipose Stem Cells (hASCs) | Inhibition of BMP4-mediated phosphorylation of SMAD1/5. This is an inhibitory effect on a non-target pathway. | [2] |

Note: The absence of direct activation data for FGFR1, IGFR1, EGFR1, and HER2 in this table highlights a significant gap in the current publicly available literature.

Signaling Pathways Activated by this compound

This compound's activation of FGFR1, IGFR1, EGFR1, and HER2 is expected to trigger their respective downstream signaling cascades. While the specific downstream effects directly attributable to this compound are not fully detailed in the available literature, the canonical pathways for each receptor are well-established.

FGFR1 Signaling Pathway

Activation of FGFR1 typically leads to the recruitment of adaptor proteins such as FRS2, which in turn activates the Ras/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.

IGFR1 Signaling Pathway

Upon activation, IGF-1R recruits and phosphorylates IRS proteins, leading to the activation of the PI3K/AKT and Ras/MAPK pathways, which are critical for cell growth, proliferation, and metabolism.

EGFR Signaling Pathway

EGFR activation initiates multiple signaling cascades, most notably the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration.

HER2 Signaling Pathway

HER2, which does not have a known direct ligand, typically heterodimerizes with other EGFR family members. Its activation, potentially induced by this compound, would lead to potent downstream signaling through the PI3K/AKT and Ras/MAPK pathways, driving cell proliferation and survival.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that could be employed to characterize the activation of FGFR1, IGFR1, EGFR1, and HER2 by this compound.

Receptor Phosphorylation Assay (Western Blot)

This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation status of the target receptors and their downstream effectors upon treatment with this compound.

Workflow:

Detailed Steps:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with FGFR1, A549 cells for endogenous EGFR) in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specific time (e.g., 15, 30, 60 minutes). Include a vehicle control (DMSO) and a positive control (the respective growth factor, e.g., FGF2, IGF-1, EGF).

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the receptor (e.g., p-FGFR1 Tyr653/654). Subsequently, strip and re-probe the membrane with an antibody for the total receptor as a loading control.

-

Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software.

In Vitro Kinase Assay

This assay measures the direct effect of this compound on the kinase activity of the purified intracellular domain of the receptors.

Workflow:

Detailed Steps:

-

Reaction Setup: In a 96-well plate, add the recombinant kinase domain of the receptor (e.g., HER2), a generic kinase substrate (e.g., poly(Glu, Tyr)), and kinase reaction buffer.

-

Compound Addition: Add serial dilutions of this compound or a control compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescent signal is proportional to kinase activity.

-

Data Analysis: Plot the kinase activity against the this compound concentration to determine the EC50 for activation.

Conclusion

This compound is a valuable research tool with a unique dual mechanism of action, activating both β1 integrin and a panel of key receptor tyrosine kinases. While its effects on cell survival and differentiation are documented, a significant knowledge gap exists regarding the direct quantitative aspects of its interaction with FGFR1, IGFR1, EGFR1, and HER2. The experimental protocols outlined in this guide provide a framework for future studies aimed at fully characterizing the molecular pharmacology of this compound. A thorough understanding of its activation profiles for these receptors will be essential for its development in therapeutic applications, from regenerative medicine to oncology.

References

Pyrintegrin: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrintegrin is a synthetically derived, 2,4-disubstituted pyrimidine compound that has garnered significant interest within the scientific community for its role as a potent β1-integrin agonist.[1][2] It has demonstrated a remarkable ability to enhance the survival and attachment of human embryonic stem cells (hESCs) following enzymatic dissociation, a critical step in stem cell research and therapy.[3][4][5] Beyond its effects on stem cells, this compound also exhibits protective effects on podocytes, highlighting its therapeutic potential in kidney disease. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its modulation of key signaling pathways. Detailed experimental protocols and visual representations of its mechanism of action are included to facilitate further research and drug development efforts.

Chemical Structure and Identifiers

This compound is chemically defined as N-(cyclopropylmethyl)-4-[[4-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)-2-pyrimidinyl]amino]-benzenesulfonamide. Its structure features a central pyrimidine ring substituted at the 2 and 4 positions, which is characteristic of its chemical class.

| Identifier | Value |

| IUPAC Name | N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide |

| CAS Number | 1228445-38-2 |

| Molecular Formula | C₂₃H₂₅N₅O₃S |

| SMILES | O=S(C1=CC=C(NC2=NC=CC(N3CCCC4=C3C=CC(O)=C4)=N2)C=C1)(NCC5CC5)=O |

| InChI Key | QRJTZIJWDLJKQO-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value |

| Molecular Weight | 451.54 g/mol |

| Purity | ≥95% to ≥98% (HPLC) |

| Appearance | Crystalline solid |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at +4°C or -20°C as a solid |

Biological Activity and Signaling Pathways

This compound's primary mechanism of action is the activation of β1-integrin. This activation enhances cell-extracellular matrix (ECM) adhesion, which is critical for the survival of dissociated hESCs. In addition to its effect on integrin signaling, this compound also induces the activation of multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2. This dual activity on both integrin and tyrosine kinase pathways underscores its potent effect on cell survival and attachment.

This compound-Mediated Signaling Cascade

The binding of this compound to β1-integrin initiates a signaling cascade that promotes cell survival and adhesion. This pathway involves the activation of downstream kinases and the modulation of the actin cytoskeleton.

Experimental Protocols

The following are generalized protocols based on the cited literature for studying the effects of this compound. Researchers should optimize these protocols for their specific experimental systems.

Preparation of this compound Stock Solution

-

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 451.54), dissolve it in 221.5 µL of DMSO.

-

Vortex or gently warm the solution to ensure complete dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

hESC Survival Assay

-

Objective: To assess the effect of this compound on the survival of human embryonic stem cells following enzymatic dissociation.

-

Materials:

-

hESCs cultured on a suitable matrix (e.g., Matrigel™)

-

Trypsin or other dissociation reagent

-

hESC culture medium

-

This compound stock solution

-

Cell viability assay kit (e.g., trypan blue, live/dead staining)

-

-

Procedure:

-

Culture hESCs to the desired confluency.

-

Prepare hESC culture medium with and without this compound at the desired final concentration (e.g., 2 µM). The final DMSO concentration should not exceed 0.1%.

-

Aspirate the culture medium and wash the cells with PBS.

-

Add the dissociation reagent and incubate until the cells detach.

-

Neutralize the dissociation reagent and gently pipette to create a single-cell suspension.

-

Plate the single-cell suspension in the prepared media (with and without this compound) on fresh matrix-coated plates.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Assess cell viability using a chosen assay. A significant increase in viable cells in the this compound-treated group is expected.

-

Podocyte Protection Assay

-

Objective: To evaluate the protective effect of this compound against podocyte injury induced by a damaging agent (e.g., puromycin aminonucleoside - PAN).

-

Materials:

-

Cultured podocytes

-

Podocyte culture medium

-

Damaging agent (e.g., PAN)

-

This compound stock solution

-

Reagents for immunofluorescence staining (e.g., phalloidin for F-actin, anti-vinculin for focal adhesions)

-

-

Procedure:

-

Plate podocytes and allow them to adhere and grow.

-

Treat the cells with the damaging agent (e.g., 30 µg/ml PAN) in the presence or absence of this compound (e.g., 1 µM) for a specified duration (e.g., 48 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells and perform immunofluorescence staining for markers of podocyte integrity, such as F-actin and vinculin.

-

Image the cells using fluorescence microscopy. A preservation of F-actin stress fibers and focal adhesions in the this compound co-treated group would indicate a protective effect.

-

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a general workflow for investigating the biological effects of this compound.

Conclusion

This compound is a valuable small molecule tool for research in stem cell biology and nephrology. Its well-defined chemical structure and properties, combined with its potent biological activity as a β1-integrin agonist and activator of growth factor receptor signaling, make it a subject of ongoing interest. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for scientists and researchers aiming to explore the full therapeutic and research potential of this compound. Further investigation into its downstream signaling pathways and its efficacy in various in vivo models will be crucial for its translation into clinical applications.

References

The Impact of Pyrintegrin on Integrin-Mediated Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrintegrin, a 2,4-disubstituted pyrimidine compound, has emerged as a potent agonist of β1-integrin, playing a critical role in enhancing cell-extracellular matrix (ECM) adhesion and modulating downstream signaling cascades.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cellular processes, and detailed protocols for key experimental procedures to study its impact. The document is intended to serve as a comprehensive resource for researchers investigating integrin biology and for professionals in the field of drug development exploring new therapeutic avenues.

Introduction to this compound and Integrin Signaling

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[3] Their signaling is bidirectional, relaying information from the extracellular matrix to the cell interior ("outside-in" signaling) and from the cell to the exterior ("inside-out" signaling). These pathways are fundamental to regulating cell migration, proliferation, survival, and differentiation.[3][4]

This compound is a small molecule agonist that primarily targets β1-integrin. By activating β1-integrin, this compound initiates a cascade of intracellular events that reinforce the connection between the actin cytoskeleton and the ECM. This activation is crucial for the formation and stabilization of focal adhesions, which are large, dynamic protein complexes that anchor the cell to the substrate. Beyond its primary role as a β1-integrin agonist, this compound has also been shown to induce the activation of several growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2, highlighting its complex and multifaceted impact on cell biology.

Mechanism of Action: The Core Signaling Pathway

This compound's primary mechanism involves the direct activation of β1-integrin, which triggers a conformational change in the integrin dimer, increasing its affinity for ECM ligands such as laminin and fibronectin. This ligand binding and receptor clustering initiates the recruitment of a multi-protein complex at the cytoplasmic tail of the integrin, known as the adhesome.

Key events in the this compound-induced signaling cascade include:

-

Recruitment of Talin and Vinculin : Upon integrin activation, the cytoskeletal protein talin is recruited to the β-integrin cytoplasmic tail. Talin exists in an autoinhibited state and, upon binding to the integrin, undergoes a conformational change that exposes binding sites for other proteins, including vinculin. Talin's binding is a critical step that mechanically couples integrins to the actin cytoskeleton.

-

Activation of Vinculin : Talin activates vinculin, which is recruited to the focal adhesion complex. Activated vinculin helps to anchor actin filaments to the plasma membrane and crosslink them, thereby stabilizing the focal adhesion and reinforcing the cytoskeletal connection.

-

FAK Autophosphorylation and Src Recruitment : A pivotal event in integrin signaling is the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. The clustering of integrins promotes the autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Downstream Signaling : Phosphorylated FAK serves as a docking site for Src family kinases (SFKs). The FAK-Src complex then phosphorylates a multitude of other substrates, including paxillin and p130Cas, initiating downstream pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways collectively regulate gene expression, cell survival, proliferation, and migration.

This compound has also been observed to inhibit the BMP4-mediated phosphorylation of SMAD1/5, indicating a potential crosstalk between integrin signaling and the BMP pathway.

Signaling Pathway Diagram

Caption: this compound-induced β1-integrin signaling cascade.

Quantitative Data on this compound's Efficacy

The biological activity of this compound has been quantified in various cellular and animal models. The following table summarizes key efficacy data.

| Parameter | Description | Value | Cell/Model System | Reference |

| EC50 | Half-maximal effective concentration for protection against Puromycin Aminonucleoside (PAN)-induced podocyte damage. | 0.8 µM | Cultured Podocytes | |

| IC50 | Half-maximal inhibitory concentration for BMP4-mediated phosphorylation of SMAD1/5. | 1.14 µM | Human Adipose Stem Cells (hASCs) | |

| In Vitro Conc. | Effective concentration used to prevent loss of F-actin fibers and focal adhesions in PAN-damaged podocytes. | 1.0 µM | Cultured Podocytes | |

| In Vivo Dosage | Intraperitoneal injection dosage that protected mice from LPS-induced podocyte damage and proteinuria. | 10 mg/kg | C57BL/6J Mice |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol: Cell Adhesion Assay

This assay quantifies the ability of this compound to enhance cell adhesion to ECM-coated surfaces.

Materials:

-

96-well, black, clear-bottom tissue culture plates

-

Matrigel or Laminin (50 µg/mL in cold serum-free medium)

-

Calcein-AM fluorescent dye

-

Test cells (e.g., human embryonic stem cells, podocytes)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Wash Buffer (e.g., PBS)

-

Lysis Buffer (e.g., 1% Triton X-100 in PBS)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with 50 µL of Matrigel or Laminin solution. Incubate for 2 hours at 37°C. Aspirate the coating solution and wash wells twice with PBS.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium to a concentration of 1x105 cells/mL.

-

Cell Labeling: Add Calcein-AM to the cell suspension to a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the labeled cells, remove the supernatant, and resuspend in fresh serum-free medium. Repeat twice to remove excess dye.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium. Add 50 µL of the cell suspension to each well, followed by 50 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO).

-

Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

-

Quantification: Add 100 µL of Lysis Buffer to each well and measure the fluorescence (Excitation: 485 nm, Emission: 520 nm). A standard curve can be generated from a known number of labeled cells to correlate fluorescence with cell number.

Workflow for Cell Adhesion Assay

Caption: Experimental workflow for the cell adhesion assay.

Protocol: Immunofluorescence Staining for Focal Adhesions and F-Actin

This protocol allows for the visualization of this compound's effect on the actin cytoskeleton and focal adhesion formation.

Materials:

-

Cells cultured on glass coverslips

-

This compound and/or damaging agent (e.g., Puromycin Aminonucleoside, PAN)

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.1% in PBS

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Anti-Vinculin antibody

-

Secondary antibody: Fluorophore-conjugated anti-mouse IgG

-

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat cells with vehicle, this compound (e.g., 1 µM), PAN (e.g., 30 µg/ml), or a combination of this compound and PAN for the desired time (e.g., 48 hours).

-

Fixation: Gently wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS and block with 1% BSA for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-vinculin antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody and F-Actin Staining: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin (both diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium. Image using a fluorescence or confocal microscope.

Protocol: Western Blot for FAK Phosphorylation

This assay is used to quantify the activation of FAK in response to this compound treatment.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., wet or semi-dry) and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-phospho-FAK (Y397), Anti-total-FAK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve cells in serum-free medium if necessary. Treat with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

Conclusion

This compound is a valuable chemical tool for studying integrin biology and a potential therapeutic agent. Its ability to specifically activate β1-integrin leads to the robust stimulation of the FAK signaling pathway, enhancing cell adhesion, survival, and cytoskeletal organization. The compound has demonstrated efficacy in protecting podocytes from injury and promoting tissue formation, underscoring its potential in regenerative medicine and in treating diseases associated with compromised cell-matrix interactions. The protocols and data presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound and the intricate signaling networks it governs.

References

Methodological & Application

Pyrintegrin: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pyrintegrin in cell culture experiments. This compound is a 2,4-disubstituted pyrimidine compound that serves as a potent agonist for β1-integrin and an activator for several receptor tyrosine kinases (RTKs), including FGFR1, IGFR1, EGFR1, and HER2.[1] It is a valuable tool for researchers studying cell adhesion, differentiation, and survival. This compound has been shown to enhance integrin-dependent attachment and survival of human embryonic stem (ES) cells after single-cell dissociation and to promote the adipogenic differentiation of human adipose stem/progenitor cells (hASCs).[2][3]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to modulate cellular processes.

Table 1: Dose-Dependent Effect of this compound on Adipogenic Gene Expression in hASCs

| Treatment Group | Concentration (µM) | PPARγ mRNA Expression (Fold Change) | C/EBPα mRNA Expression (Fold Change) |

| DMEM (Control) | 0 | 1.0 | 1.0 |

| AIM | 0 | ~2.5 | ~3.0 |

| AIM + this compound | 2 | ~4.5 | ~5.0 |

| AIM + this compound | 5 | ~3.5 | ~4.0 |

| AIM + this compound | 10 | ~3.0 | ~3.5 |

Data is approximated from graphical representations in the source literature and represents the relative fold change in mRNA expression after 4 days of treatment compared to the DMEM control group. AIM (Adipogenesis Induction Medium) serves as a positive control for differentiation.[3]

Table 2: this compound's Effect on BMP-Mediated Signaling in hASCs

| Treatment | Concentration (µM) | Inhibition of BMP4-mediated SMAD1/5 Phosphorylation |

| This compound | 0 - 10 | Dose-dependent inhibition (IC50 = 1.14 µM) |

This table summarizes the inhibitory effect of a 1-hour this compound treatment on BMP4-mediated phosphorylation of SMAD1/5 in hASCs.[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 221 µL of fresh, sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 12 months.

Note: this compound has low solubility in aqueous media. The stock solution should be diluted into the culture medium immediately before use. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should not exceed 0.1%.

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental context.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell type and experiment duration. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentration. For example, to prepare a 2 µM working solution, add 2 µL of the 10 mM stock solution to 10 mL of culture medium.

-

Treatment:

-

Aspirate the old medium from the cell culture wells.

-

Wash the cells once with sterile PBS.

-

Add the appropriate volume of the this compound-containing medium to each well.

-

Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.

-

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration. Treatment times can range from hours to several weeks depending on the experiment. For example, adipogenic differentiation of hASCs has been studied for up to 28 days.

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as qPCR, Western blotting, immunofluorescence, or functional assays.

Adipogenic Differentiation of Human Adipose Stem/Progenitor Cells (hASCs)

This protocol is based on a study that successfully induced adipogenic differentiation of hASCs using this compound.

Materials:

-

hASCs

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Adipogenesis Induction Medium (AIM)

-

This compound stock solution (10 mM in DMSO)

-

Oil Red O staining solution

Protocol:

-

Cell Culture: Culture hASCs in DMEM.

-

Dose Optimization (Optional but Recommended): To determine the optimal this compound concentration, culture hASCs in AIM supplemented with varying concentrations of this compound (e.g., 2, 5, and 10 µM) for 4 days. Analyze the expression of adipogenic marker genes such as PPARγ and C/EBPα using qPCR.

-

Differentiation Protocol:

-

Culture hASCs in AIM supplemented with the optimized concentration of this compound (e.g., 2 µM).

-

Maintain the culture for up to 28 days, changing the medium every 2-3 days.

-

-

Analysis of Differentiation:

-

Gene Expression: At various time points, extract RNA and perform qPCR to analyze the expression of adipogenic markers.

-

Lipid Accumulation: After the differentiation period, fix the cells and stain with Oil Red O to visualize the accumulation of lipid droplets, a hallmark of adipocyte differentiation.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound signaling pathways.

Experimental Workflow

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols: Pyrintegrin in 3D-Bioprinted Scaffolds for Tissue Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrintegrin, a 2,4-disubstituted pyrimidine, is a small molecule agonist of β1-integrin that has demonstrated significant potential in tissue engineering and regenerative medicine.[1][2] It enhances cell-extracellular matrix (ECM) adhesion-mediated signaling, promoting cell survival, and has been shown to be a potent inducer of adipogenesis.[2][3][4] These properties make this compound a valuable supplement for 3D-bioprinted scaffolds, aiming to improve cell viability, adhesion, and differentiation for the regeneration of soft tissues. This document provides detailed application notes and protocols for the utilization of this compound in 3D-bioprinted scaffolds for tissue engineering applications.

Mechanism of Action

This compound functions as a β1-integrin agonist, enhancing cell-ECM adhesion and signaling. This activation has been shown to induce the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα). Furthermore, this compound has been observed to attenuate the bone morphogenetic protein (BMP)-mediated SMAD1/5 phosphorylation pathway, thereby directing stem cell differentiation towards an adipogenic lineage over an osteogenic one.

Signaling Pathway of this compound in Adipogenesis

Caption: this compound-mediated signaling pathway promoting adipogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes relevant to tissue engineering.

Table 1: Optimal this compound Concentration for Adipogenesis Induction

| Cell Type | Culture Condition | This compound Concentration (µM) | Outcome | Reference |

| Human Adipose Stem Cells (hASCs) | Adipogenesis Induction Medium | 2 - 10 | Dose-dependent increase in PPARγ and C/EBPα expression | |

| Human Adipose Stem Cells (hASCs) | Osteogenesis Induction Medium | Not specified | Upregulation of PPARγ and C/EBPα |

Table 2: this compound Effect on BMP Signaling

| Cell Type | Treatment | This compound Concentration (µM) | IC50 (µM) | Outcome | Reference |

| Human Adipose Stem Cells (hASCs) | BMP4 | 0 - 10 | 1.14 | Inhibition of BMP4-mediated SMAD1/5 phosphorylation |

Experimental Protocols

Protocol 1: Preparation of this compound-Laden Bioink

This protocol describes the preparation of a gelatin methacryloyl (GelMA)-based bioink incorporating this compound.

Materials:

-

Gelatin methacryloyl (GelMA)

-

Photoinitiator (e.g., LAP, Irgacure 2959)

-

Basal cell culture medium (e.g., DMEM)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Human adipose-derived stem cells (hASCs)

Equipment:

-

Vortex mixer

-

Centrifuge

-

37°C water bath

-

Sterile biological safety cabinet

-

pH meter

Procedure:

-

Prepare this compound Stock Solution:

-

Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C.

-

-

Prepare GelMA Solution:

-

Dissolve GelMA powder in sterile PBS at 37°C to the desired concentration (e.g., 10% w/v).

-

Add the photoinitiator to the GelMA solution at the recommended concentration (e.g., 0.5% w/v).

-

Keep the GelMA solution at 37°C to prevent gelation.

-

-

Incorporate this compound into Bioink:

-

Warm the GelMA/photoinitiator solution to 37°C.

-

Spike the this compound stock solution into the GelMA solution to achieve the desired final concentration (e.g., 5 µM).

-

Mix gently but thoroughly by pipetting.

-

-

Cell Encapsulation:

-

Trypsinize and count hASCs.

-

Resuspend the cell pellet in a small volume of basal medium.

-

Gently mix the cell suspension with the this compound-laden GelMA bioink to achieve the desired cell density (e.g., 1 x 10^6 cells/mL).

-

The bioink is now ready for 3D bioprinting.

-

Protocol 2: 3D Bioprinting of this compound-Laden Scaffolds

This protocol outlines the extrusion-based 3D bioprinting process.

Equipment:

-

Extrusion-based 3D bioprinter

-

Sterile printer cartridge and nozzle

-

UV curing lamp (365-405 nm)

-

Computer with bioprinter software

Procedure:

-

Load the Bioink:

-

Transfer the this compound-laden cell-encapsulated bioink into a sterile printer cartridge.

-

Ensure there are no air bubbles.

-

-

Printer Setup:

-

Load the cartridge into the bioprinter.

-

Calibrate the printer according to the manufacturer's instructions.

-

Set the printing parameters (e.g., nozzle temperature, extrusion pressure, print speed, layer height) based on the viscosity of the bioink.

-

-

Printing:

-

Design the scaffold structure using CAD software and upload it to the printer.

-

Print the scaffold layer-by-layer onto a sterile substrate.

-

-

Photocrosslinking:

-

Immediately after printing, expose the scaffold to UV light for a specified duration to crosslink the GelMA. The exposure time will depend on the photoinitiator, light intensity, and scaffold thickness.

-

-

Post-Printing Culture:

-